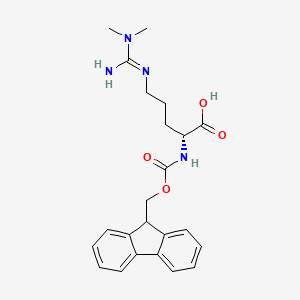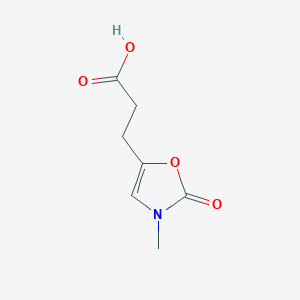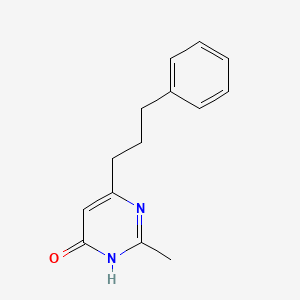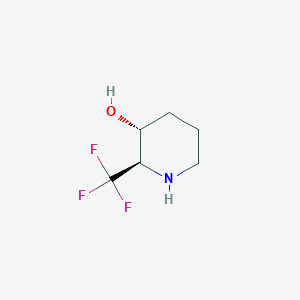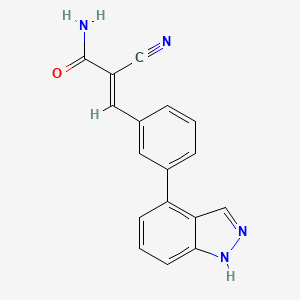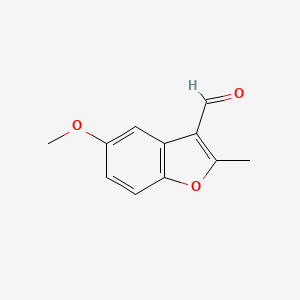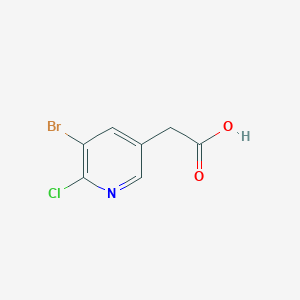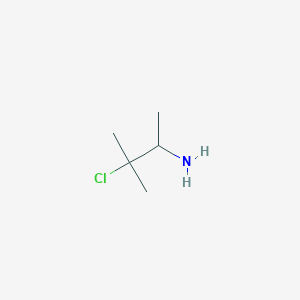![molecular formula C9H16O2 B13346606 7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane](/img/structure/B13346606.png)
7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-5,9-dioxaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes two oxygen atoms and a spiro junction
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane involves the ring expansion of Meldrum’s acid-derived spirocyclopropanes using stabilized sulfonium ylides. This method is highly diastereoselective and can yield up to 87% of the desired product without forming any isomers . The reaction conditions typically involve the use of electron-withdrawing group-stabilized sulfonium ylides as versatile methylene synthons.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the aforementioned synthetic route suggests potential for industrial application. The use of stabilized sulfonium ylides and Meldrum’s acid derivatives could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action for 7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with similar structural features.
7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol: A closely related compound with slight structural variations.
Uniqueness
7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
7,7-dimethyl-5,9-dioxaspiro[3.5]nonane |
InChI |
InChI=1S/C9H16O2/c1-8(2)6-10-9(11-7-8)4-3-5-9/h3-7H2,1-2H3 |
InChI-Schlüssel |
JDOFLLNYOAXFGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2(CCC2)OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



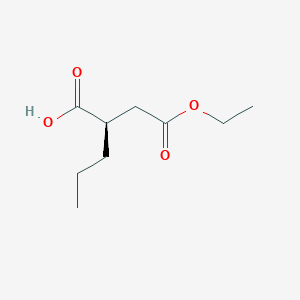
![N-octadecyl-n-[3-(triethoxysilyl)propyl]urea](/img/structure/B13346541.png)
